molecular formula C9H5BrCl2F2O2 B1529937 4',5'-Dichloro-2'-(difluoromethoxy)phenacyl bromide CAS No. 1803818-48-5

4',5'-Dichloro-2'-(difluoromethoxy)phenacyl bromide

Cat. No. B1529937
M. Wt: 333.94 g/mol
InChI Key: SBXJCKYABFIZPB-UHFFFAOYSA-N
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Description

4’,5’-Dichloro-2’-(difluoromethoxy)phenacyl bromide is a chemical compound with the empirical formula C9H7BrF2O2 and a molecular weight of 265.05 g/mol . It is also known by other names, including 2-Bromo-4’-(difluoromethoxy)acetophenone and 2-Bromo-1-[4’-(difluoromethoxy)phenyl]ethan-1-one . This compound belongs to the class of aryl bromides and is used in various research applications.


Molecular Structure Analysis

The molecular structure of this compound consists of a phenacyl group (a benzoyl group attached to an aromatic ring) with chlorine and difluoromethoxy substituents at specific positions. The bromine atom is attached to the phenacyl moiety. The IUPAC name for this compound is 2-bromo-1-[4-(difluoromethoxy)phenyl]ethanone .


Physical And Chemical Properties Analysis

  • Boiling Point : Approximately 63-68°C .

properties

IUPAC Name

2-bromo-1-[4,5-dichloro-2-(difluoromethoxy)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrCl2F2O2/c10-3-7(15)4-1-5(11)6(12)2-8(4)16-9(13)14/h1-2,9H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBXJCKYABFIZPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)OC(F)F)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrCl2F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4',5'-Dichloro-2'-(difluoromethoxy)phenacyl bromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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